molecular formula C6H6Br6 B167387 1,2,3,4,5,6-Hexabromocyclohexane CAS No. 1837-91-8

1,2,3,4,5,6-Hexabromocyclohexane

Cat. No. B167387
CAS RN: 1837-91-8
M. Wt: 557.5 g/mol
InChI Key: QFQZKISCBJKVHI-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexabromocyclohexane is a bromohydrocarbon that is cyclohexane in which the hydrogen at positions 1,2,3,4,5 and 6 have been replaced by bromo groups . It is a potent inhibitor of JAK2 tyrosine kinase autophosphorylation .


Synthesis Analysis

The synthesis of 1,2,3,4,5,6-Hexabromocyclohexane has been reported in the literature. It was synthesized in five steps starting from benzene .


Molecular Structure Analysis

The molecular structure of 1,2,3,4,5,6-Hexabromocyclohexane has been determined using X-ray crystal structure determination and NMR analysis .


Chemical Reactions Analysis

1,2,3,4,5,6-Hexabromocyclohexane is known to inhibit JAK2 tyrosine kinase autophosphorylation . It binds directly to a pocket within the kinase domain of JAK2 and inhibits autophosphorylation .


Physical And Chemical Properties Analysis

1,2,3,4,5,6-Hexabromocyclohexane is a bromohydrocarbon and a bromoalkane . It has a molecular weight of 557.5 g/mol .

Scientific Research Applications

  • Summary of the Application : 1,2,3,4,5,6-Hexabromocyclohexane is used as a JAK2 inhibitor . JAK2, or Janus Kinase 2, is a type of protein that in humans is encoded by the JAK2 gene. It is involved in several signaling pathways and plays a crucial role in hematopoiesis, the formation of blood cellular components.
  • Methods of Application or Experimental Procedures : The compound binds directly to a pocket within the kinase domain of JAK2 and inhibits autophosphorylation . Autophosphorylation is a type of protein phosphorylation in which a kinase adds a phosphate group to itself. This process is important for the activation of many kinases and can regulate their activity.
  • Results or Outcomes : The compound blocks growth hormone-induced JAK2 autophosphorylation without affecting EFGR autophosphorylation . This suggests that it could be used to selectively inhibit JAK2 activity in research and potentially in therapeutic contexts.

Safety And Hazards

1,2,3,4,5,6-Hexabromocyclohexane is toxic and should be handled with care. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

Given its potent inhibitory activity against JAK2 tyrosine kinase, 1,2,3,4,5,6-Hexabromocyclohexane may have potential applications in the development of new therapeutic strategies for diseases associated with dysregulated JAK2 activity .

properties

IUPAC Name

1,2,3,4,5,6-hexabromocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQZKISCBJKVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052687
Record name Benzene hexabromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5,6-Hexabromocyclohexane

CAS RN

1837-91-8
Record name 1,2,3,4,5,6-Hexabromocyclohexane
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Record name Cyclohexane, 1,2,3,4,5,6-hexabromo-
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Record name 1837-91-8
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Record name Cyclohexane, 1,2,3,4,5,6-hexabromo-
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Record name Benzene hexabromide
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Record name 1,2,3,4,5,6-Hexabromocyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
EM Sandberg, X Ma, K He, SJ Frank… - Journal of medicinal …, 2005 - ACS Publications
The commercially available Jak2 inhibitor, α-cyano-3,4-dihydroxy-N-benzylcinnamide (AG490), has been used extensively to study Jak2 kinase function. While α-cyano-3,4-dihydroxy-N…
Number of citations: 77 pubs.acs.org
SI Zhdanov - Bulletin of the Academy of Sciences of the USSR …, 1964 - Springer
Conclusions 1. The method of latent limiting currents was used to establish the stoichiometry of the reactions of the electrochemical reduction ofα-1, 2, 3,4, 5, 6-hexabromocyclohexane …
Number of citations: 4 link.springer.com
RM Carman, AC Garner… - Australian Journal of …, 1994 - CSIRO Publishing
Short Communications Page 1 Short Communications Aust. J. Chem., 1994, 47, 1395-1399 Raymond M. Camnan,A A. Christopher GarnerA and Ward T. RobinsonB A Department of …
Number of citations: 3 www.publish.csiro.au
R Bolton, MI Bhangar, GH Williams - Journal of the Chemical Society …, 1984 - pubs.rsc.org
Photochemical bromination of benzene, fluorobenzene, chlorobenzene, t-butylbenzene, α,α,α-trifluorotoluene, and (in tetrachloromethane) biphenyl and naphthalene gives substitution …
Number of citations: 3 pubs.rsc.org
KM Reindl, JD Kittilson, HE Bergan… - American Journal of …, 2011 - journals.physiology.org
Growth hormone (GH) initiates many of its growth-promoting actions by binding to GH receptors (GHR) and stimulating the synthesis and secretion of insulin-like growth factor-1 (IGF-1) …
Number of citations: 71 journals.physiology.org
CNA Bezerra, EA Neri, GD Queiroz-Leite… - Biophysical …, 2013 - cell.com
Previous studies have shown that parathyroid hormone (PTH) chronically inhibits NHE3 in opossum kidney cells (OKP) by reducing both, total NHE3 protein and mRNA levels due to …
Number of citations: 3 www.cell.com
R Bolton, ESE Owen - Journal of fluorine chemistry, 1990 - Elsevier
Photochemically induced reaction of fluorobenzene and a range of polyfluorobenzenes, both in an excess of the arene and with fluorotrichloromethane as solvent, gave isolable …
Number of citations: 8 www.sciencedirect.com
WL Truett, PA Wilks Jr - 1967 - kb.osu.edu
The new Wilks Scientific Corporation NQR-1A Spectrometer will be described and performance characteristics with regard to scanning speed, resolution and frequency accuracy …
Number of citations: 0 kb.osu.edu
W Tao, H Lin, T Sun, AK Samanta, RB Arlinghaus - 2007 - ashpublications.org
Bcr-Abl is a leukemia-inducing protein, which causes oncogenic transformation of myeloid progenitors in Philadelphia chromosome (Ph)-positive chronic myeloid leukemia (CML) and …
Number of citations: 2 ashpublications.org
DL Vaughn, KB Anderson - New Journal of Chemistry, 2006 - pubs.rsc.org
Isomers of 1,2,3,4-tetrabromocyclohexane have been synthesized and characterized in an effort to identify methodologies capable of detecting and identifying nanogram levels of …
Number of citations: 1 pubs.rsc.org

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